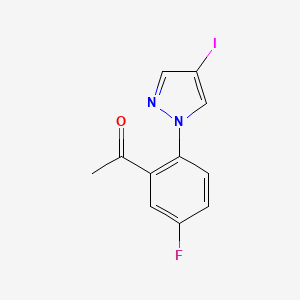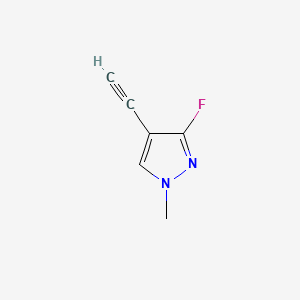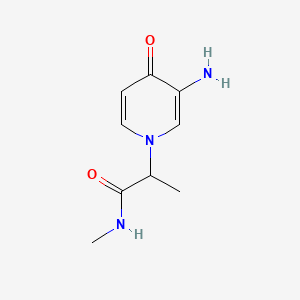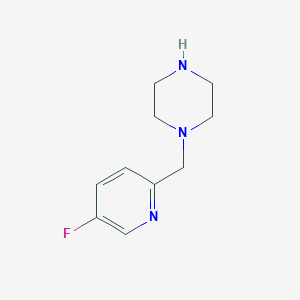
1-(5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorine atom, an iodine atom, and a pyrazole ring attached to a phenyl ring. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions:
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyrazole derivatives with various functional groups.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Fluoro-2-(4-chloro-1H-pyrazol-1-yl)phenyl)ethan-1-one: This compound has a chlorine atom instead of an iodine atom, which can affect its reactivity and biological activity.
1-(5-Fluoro-2-(4-bromo-1H-pyrazol-1-yl)phenyl)ethan-1-one: This compound has a bromine atom instead of an iodine atom, which can also influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which can impart distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H8FIN2O |
|---|---|
Peso molecular |
330.10 g/mol |
Nombre IUPAC |
1-[5-fluoro-2-(4-iodopyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H8FIN2O/c1-7(16)10-4-8(12)2-3-11(10)15-6-9(13)5-14-15/h2-6H,1H3 |
Clave InChI |
RCDCEXZDSCLHQX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)F)N2C=C(C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3R)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15311585.png)

![Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate](/img/structure/B15311608.png)

![tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B15311629.png)



